3-Chloro-3-methylhexane
Overview
Description
3-Chloro-3-methylhexane , also known as tert-butyl chloromethyl ether , is an organic compound with the chemical formula C7H15Cl . It belongs to the class of alkyl halides and is characterized by a chlorine atom attached to a tertiary carbon center. The compound is colorless, flammable, and has a faint chloroform-like odor .
Synthesis Analysis
The synthesis of 3-Chloro-3-methylhexane involves the reaction of 3-methylhexanol (a tertiary alcohol) with thionyl chloride (SOCl2) . The reaction proceeds via an SN2 (nucleophilic substitution) mechanism, where the hydroxyl group of the alcohol is replaced by a chlorine atom. The resulting product is 3-Chloro-3-methylhexane .
Molecular Structure Analysis
The molecular structure of 3-Chloro-3-methylhexane consists of a six-carbon alkane chain with a chlorine atom attached to the third carbon (tertiary position). The compound adopts a tetrahedral geometry around the chlorine atom due to its sp3 hybridization. The backside attack during nucleophilic substitution leads to inversion of the stereochemistry at the electrophilic carbon .
Chemical Reactions Analysis
Scientific Research Applications
Aromatization Reactions
The aromatization reaction of 3-methylhexane, a close analogue of 3-Chloro-3-methylhexane, has been extensively studied. For example, Aberuagba (2001) demonstrated the reaction of 3-methylhexane on Pt/Al2O3 catalysts under different atmospheres, highlighting the production of aromatic compounds like benzene and toluene in nitrogen atmosphere as opposed to only cracked products like methane in hydrogen atmosphere (Aberuagba, 2001). This study offers insights into the potential of 3-Chloro-3-methylhexane in similar reactions.
Free Radical Production
Research by Ichikawa and Ohta (1987) on selectively deuterated 3-methylhexanes irradiated at 77 K showed the formation of secondary radicals, indicating the potential of 3-Chloro-3-methylhexane in radical chemistry and possibly in radiation chemistry applications (Ichikawa & Ohta, 1987).
Electron Trapping in Glasses
Studies by Richards and Thomas (1970) on pulse radiolysis of 3-methylhexane, closely related to 3-Chloro-3-methylhexane, show trapped electrons in various yields, indicating possible applications in electron capture and trapping studies (Richards & Thomas, 1970).
Hydrocarbon Isomerization
Amir-Ebrahimi and Gault (1980) investigated the isomerization and dehydrocyclization of 3-methylhexane on Pt–Al2O3 catalysts, providing a basis for understanding the behavior of 3-Chloro-3-methylhexane in similar catalytic processes (Amir-Ebrahimi & Gault, 1980).
Biodegradation under Methanogenic Conditions
Research on the biodegradation of iso-alkanes like 3-methylhexane under methanogenic conditions by Abu Laban et al. (2015) suggests potential environmental applications for 3-Chloro-3-methylhexane in understanding and managing petroleum and refined product impacts (Abu Laban et al., 2015).
Kinetic Studies
Ohta and Kuwata (1985) conducted a kinetic study of chlorine dioxide decay in 3-methylhexane, which could be relevant for understanding similar reactions in 3-Chloro-3-methylhexane (Ohta & Kuwata, 1985).
Conformational Analysis
Crowder (1986) performed a conformational analysis of 3-methylhexane, which could be valuable for predicting the behavior of 3-Chloro-3-methylhexane in various conditions (Crowder, 1986).
Structure-Property Relationships
A study by Rinderspacher and Schreiner (2004) on chromophores in compounds like 3-methylhexane highlights the importance of structure in determining properties, relevant for understanding 3-Chloro-3-methylhexane (Rinderspacher & Schreiner, 2004).
Equilibrium Constants in Reactions
Burwell and Maury (1953) measured equilibrium constants in reactions involving 3-methylhexane, which can be extended to understand the behavior of 3-Chloro-3-methylhexane in equilibrium reactions (Burwell & Maury, 1953).
Future Directions
properties
IUPAC Name |
3-chloro-3-methylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl/c1-4-6-7(3,8)5-2/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDCNDVTOWUHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962953 | |
Record name | 3-Chloro-3-methylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3-methylhexane | |
CAS RN |
43197-78-0 | |
Record name | 3-Chloro-3-methylhexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-3-methylhexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60962953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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